Cas no 893342-33-1 (N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

N-5-({(2H-1,3-ベンゾジオキソール-5-イル)カルバモイルメチル}スルファニル)-1,3,4-チアジアゾール-2-イルベンズアミドは、複雑な分子構造を持つ有機化合物です。1,3,4-チアジアゾール環とベンゾジオキソール基を有し、高い生体適合性と安定性を示します。この化合物は、医薬品中間体としての応用が期待され、特に酵素阻害剤や受容体リガンドとしての活性が注目されています。分子内のチオエーテル結合とアミド結合が、特異的な分子認識能を付与する点が特徴です。合成プロセスにおいても、官能基の多様性を活かした構造最適化が可能です。

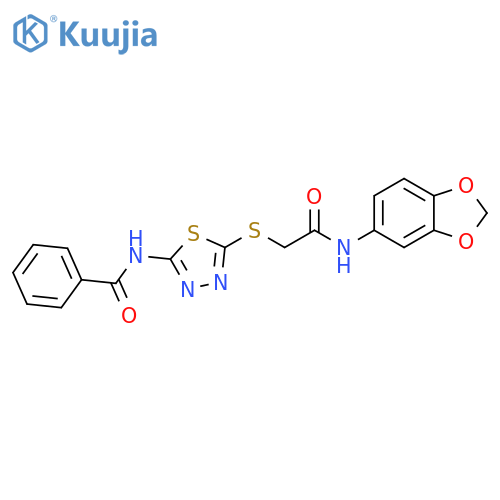

893342-33-1 structure

商品名:N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

CAS番号:893342-33-1

MF:C18H14N4O4S2

メガワット:414.458160877228

CID:5799101

N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[5-[[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-

- N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

-

- インチ: 1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24)

- InChIKey: ZMYJVZHEVNBBFU-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(SCC(NC2=CC=C3OCOC3=C2)=O)S1)(=O)C1=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.55±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 7.59±0.50(Predicted)

N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1838-3081-5mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-30mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-2μmol |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-20μmol |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-40mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-15mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-100mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-4mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-20mg |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1838-3081-10μmol |

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |

893342-33-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

893342-33-1 (N-5-({(2H-1,3-benzodioxol-5-yl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide) 関連製品

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量